AJ2-30

SLC15A4 Inflammation TLR Signaling

AJ2-30 is the premier chemical tool for interrogating SLC15A4's role in innate immunity. Its unique mechanism induces lysosomal degradation of the target, a feature not shared by analogs like AJ2-18. Ensure reproducibility in TLR7-9/NOD studies with this validated, first-in-class functional inhibitor.

Molecular Formula C23H22N4
Molecular Weight 354.4 g/mol
Cat. No. B11935817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJ2-30
Molecular FormulaC23H22N4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNC3=NC4=CC=CC=C4N3C)C5=CC=CC=C51
InChIInChI=1S/C23H22N4/c1-3-27-20-10-6-4-8-17(20)18-14-16(12-13-21(18)27)15-24-23-25-19-9-5-7-11-22(19)26(23)2/h4-14H,3,15H2,1-2H3,(H,24,25)
InChIKeyQKZNLVHPKAXDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine (AJ2-30) – A First-in-Class SLC15A4 Inhibitor for Immunology and Inflammation Research


N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine (also known as AJ2-30 or 9-Ethyl-N-(1-methyl-1H-benzimidazol-2-yl)-9H-carbazole-3-methanamine) is a synthetic organic small molecule that functions as a potent and selective inhibitor of the endolysosomal solute carrier transporter SLC15A4 [1]. It is a cell-penetrant compound with a molecular formula of C23H22N4 and a molecular weight of 354.45 g/mol . Identified as the first-in-class functional inhibitor of SLC15A4, AJ2-30 disrupts all known functions of this transporter, making it a unique and highly valuable chemical probe for studying Toll-like receptor (TLR) 7–9 and NOD signaling pathways in inflammation and autoimmunity [1].

Why SLC15A4 Inhibitors Are Not Interchangeable – The Case for N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine


SLC15A4 is a relatively underexplored target, and the few available inhibitors exhibit stark differences in potency, selectivity, and mechanism of action. Generic substitution of N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine (AJ2-30) with a structurally similar analog, such as AJ2-18, would result in a complete loss of pharmacological effect. AJ2-18 is an inactive control compound that does not inhibit SLC15A4-mediated signaling, as demonstrated in multiple cellular assays [1][2]. Furthermore, unlike other potential SLC15A4 inhibitors, AJ2-30 is the first-in-class functional inhibitor that not only blocks substrate transport but also induces lysosomal degradation of the target protein, a unique mechanism not shared by other compounds in its class [1]. These critical distinctions underscore that precise compound identity is non-negotiable for reproducible and interpretable research outcomes.

Quantitative Differentiation of N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine from Closest Analogs


Potent SLC15A4 Inhibition: AJ2-30 vs. Inactive Analog AJ2-18

AJ2-30 is a potent functional inhibitor of SLC15A4, while its close structural analog AJ2-18 is completely inactive. In a cellular assay of NOD2 signaling, treatment with 5 μM AJ2-30 significantly suppressed luciferase activity, whereas AJ2-18 had no inhibitory effect at the same concentration [1]. This functional divergence is a critical consideration for experimental design and compound selection.

SLC15A4 Inflammation TLR Signaling

Cellular Potency for SLC15A4-Dependent Functions: IFN-α Suppression and MDP Transport

AJ2-30 demonstrates clear, dose-dependent inhibition of two key SLC15A4-mediated functions: interferon-alpha (IFN-α) production and muramyl dipeptide (MDP) transport. It exhibits an IC50 of 1.8 μM for the suppression of IFN-α and an IC50 of 2.6 μM for the inhibition of MDP transport [1]. These are the primary quantitative benchmarks for its activity.

SLC15A4 IFN-α MDP Transport

Target Selectivity Profile: AJ2-30 is Inactive Against the Closely Related SLC15A3 Transporter

AJ2-30 is a highly selective inhibitor of SLC15A4, showing no functional inhibition of the closely related family member SLC15A3 [1]. This selectivity is crucial for attributing observed biological effects specifically to SLC15A4 blockade, thereby minimizing confounding off-target activities in cellular models.

SLC15A4 Selectivity SLC15A3

In Vivo Anti-Inflammatory Efficacy: AJ2-30 Suppresses Cytokine Production in a Mouse Inflammation Model

The therapeutic potential of AJ2-30 as an SLC15A4 inhibitor is supported by its demonstrated in vivo anti-inflammatory activity. In a mouse model of inflammation, AJ2-30 significantly suppressed the production of key inflammatory cytokines, including IFN-α, IFN-β, and IFN-γ [1]. This in vivo validation distinguishes AJ2-30 from compounds with activity limited to cell-free or simple cellular assays.

SLC15A4 In Vivo Anti-inflammatory

Validated Application Scenarios for N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine (AJ2-30) in Research and Discovery


Functional Probing of Endolysosomal TLR7-9 and NOD Signaling Pathways

AJ2-30 is the premier chemical tool for interrogating the role of SLC15A4 in innate immune signaling. Its potent and selective inhibition of SLC15A4 (IC50 ~2 μM) [1] makes it ideal for dissecting TLR7/8/9 and NOD1/2 pathways in primary human and mouse immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and macrophages. Researchers can confidently attribute any observed suppression of IFN-α or other inflammatory cytokines to SLC15A4 blockade, using the inactive analog AJ2-18 as a critical negative control [2].

Target Validation and Mechanism-of-Action Studies in Autoimmune Disease Models

Given the genetic and functional links between SLC15A4 and autoimmune conditions like systemic lupus erythematosus (SLE), AJ2-30 is a crucial reagent for validating SLC15A4 as a therapeutic target. Its ability to suppress inflammatory cytokine production in lupus patient-derived peripheral blood mononuclear cells (PBMCs) and in in vivo mouse models [1] positions it as a key compound for preclinical proof-of-concept studies. The compound's unique mechanism of inducing lysosomal degradation of SLC15A4 [1] provides a distinct mode of action to explore in these disease contexts.

Chemical Probe for In Vitro and In Vivo Studies of Inflammasome and Autophagy Biology

SLC15A4 is an endolysosomal transporter, and its inhibition by AJ2-30 impacts broader cellular processes. Researchers studying lysosomal function, autophagy, or the cross-talk between nutrient sensing and immune signaling can employ AJ2-30 as a specific probe. Its documented cell penetrance and in vivo activity [1] allow for seamless transition from in vitro mechanistic studies to in vivo pharmacodynamic assessments in rodent models, providing a robust platform for exploring the intersection of metabolism and immunity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AJ2-30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.